Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
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Overview
Description
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is an organic compound . It has been studied extensively due to its potential applications in medical research . It is an important intermediate in the synthesis of several pharmaceuticals and has many potential uses in scientific research .
Synthesis Analysis
The compound was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The process involves the formation of a Schiff base, which is then reduced to form the final product .Molecular Structure Analysis
The molecular structure of the compound is complex. It includes a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system, which is essentially planar . The dihedral angle between this ring system and the benzene ring is 75.08° . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a Schiff base and its subsequent reduction . The Schiff base is formed from acenaphthenequinone and ethyl-4-aminobenzoate . The reduction process leads to the formation of the final product .Physical and Chemical Properties Analysis
The compound has a molecular formula of C21H15NO4 . Its average mass is 311.332 Da and its monoisotopic mass is 311.115753 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Properties
IUPAC Name |
ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-2-37-25(34)17-9-19-38-29-31-30-24(33(29)21-12-4-3-5-13-21)16-8-18-32-27(35)22-14-6-10-20-11-7-15-23(26(20)22)28(32)36/h3-7,10-15H,2,8-9,16-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROTVWJTNPIUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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